(E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
Description
(E)-(4-Chlorophenyl)methoxyamine is a Schiff base derivative characterized by an (E)-configured imine linker bridging two aromatic moieties: a 4-chlorophenylmethoxy group and a 4-[4-(trifluoromethyl)pyridin-2-yl]phenyl group. The compound’s structure integrates a pyridine ring substituted with a trifluoromethyl group at the 4-position, which enhances electron-withdrawing properties and metabolic stability.
The (E)-configuration is typically favored due to steric and electronic factors, ensuring structural consistency in such derivatives.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-18-7-3-15(4-8-18)13-27-26-12-14-1-5-16(6-2-14)19-11-17(9-10-25-19)20(22,23)24/h1-12H,13H2/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSRTAJBSNLTI-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(4-chlorophenyl)methoxyamine, identified by CAS number 1092346-33-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHClFNO
Molecular Weight: 390.8 g/mol
Key Structural Features:
- Contains a trifluoromethyl group which enhances lipophilicity and biological activity.
- The 4-chlorophenyl methoxy moiety is significant for its interaction with biological targets.
Pharmacological Activities
Research indicates that the compound exhibits a range of biological activities:
- Inhibition of Cyclooxygenase Enzymes (COX) :
- Cytotoxicity :
- Antioxidant Activity :
The biological activity of (E)-(4-chlorophenyl)methoxyamine is attributed to several molecular interactions:
- Hydrogen Bonding : The trifluoromethyl group facilitates hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity.
- Pi-Pi Interactions : The aromatic rings engage in pi-pi stacking interactions with key residues in enzyme active sites, contributing to inhibition efficacy .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in aromatic substituents, linker groups, or heterocyclic cores. Below is a detailed analysis supported by data tables and research findings.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
| Compound Name | Substituents on Pyridine | Aromatic Group on Imine Linker | Biological/Physicochemical Notes | Reference |
|---|---|---|---|---|
| (E)-(4-Chlorophenyl)methoxyamine (Target Compound) | 4-(Trifluoromethyl) | 4-Chlorophenylmethoxy | High lipophilicity; potential CNS activity | |
| (E)-(4-Chlorophenyl)methoxyamine | 3-Chloro-5-(trifluoromethyl) | 4-Chlorophenylmethoxy | Enhanced steric bulk; altered binding kinetics | |
| {4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine | 6-Dimethylamino-4-(trifluoromethyl) | Pyrimidin-2-yl-methyl | Improved solubility; kinase inhibition | |
| 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol | None (pyridine core) | 2-Fluoro-6-hydroxyphenyl | Chelating properties; antimicrobial activity |
Key Observations:
- Trifluoromethyl Position: The target compound’s 4-(trifluoromethyl)pyridin-2-yl group contrasts with the 3-chloro-5-(trifluoromethyl) substituent in ’s analog.
- Aromatic Linker Modifications : Replacing the pyridin-2-yl group with a pyrimidin-2-yl core (as in ) introduces additional hydrogen-bonding sites, improving solubility and kinase inhibitory activity .
- Substituent Position Sensitivity: highlights that even minor positional changes (e.g., fluoro substituent relocation on the phenyl ring) significantly alter biological activity, underscoring the target compound’s optimized 4-chlorophenylmethoxy group for balanced lipophilicity .
Computational Similarity Assessments
and emphasize Tanimoto coefficient-based similarity indexing for virtual screening. For the target compound:
- Dissimilarity Advantages : Structural deviations from nitroimidazoles () reduce toxicity risks associated with nitro group metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
